Technical Guide: Physicochemical and Synthetic Overview of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and Its Analogs
Technical Guide: Physicochemical and Synthetic Overview of (5-Chloro-2-propoxypyridin-3-yl)boronic acid and Its Analogs
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific databases and chemical supplier catalogs did not yield specific physical property data or experimental protocols for the target compound, (5-Chloro-2-propoxypyridin-3-yl)boronic acid. This suggests that the compound may be novel, not widely commercially available, or its properties are not publicly documented. This guide therefore provides available data on its closest structural analogs to serve as a reference point for researchers.
Introduction
(5-Chloro-2-propoxypyridin-3-yl)boronic acid belongs to the class of pyridylboronic acids, which are important building blocks in medicinal chemistry and materials science. Boronic acids are versatile intermediates, most notably in Suzuki-Miyaura cross-coupling reactions, for the formation of carbon-carbon bonds. The specific substitution pattern of a chloro group at the 5-position and a propoxy group at the 2-position of the pyridine ring is anticipated to influence the compound's electronic properties, reactivity, and potential biological activity.
Physicochemical Properties of Structural Analogs
Due to the absence of data for the target compound, the following table summarizes the available physical and chemical properties of structurally similar pyridylboronic acids. These analogs differ in the alkoxy or substituent group at the 2-position of the pyridine ring.
| Property | (5-Chloro-2-isopropoxypyridin-3-yl)boronic acid | (5-Chloro-2-methoxypyridin-3-yl)boronic acid | (5-Chloro-2-fluoropyridin-4-yl)boronic acid |
| CAS Number | Not Available | Not Available | 1034659-38-5 |
| Molecular Formula | C₈H₁₁BClNO₃ | C₆H₇BClNO₃[1] | C₅H₄BClFNO₂ |
| Molecular Weight | 215.44 g/mol | 187.39 g/mol [1] | 175.35 g/mol |
| Appearance | Solid | Solid[1] | Solid |
| Purity | Not specified | 98%[1] | 95% |
| Storage Temperature | Not specified | Not specified | Ambient Storage |
| InChI Key | NMVYPCNDMPTZQR-UHFFFAOYSA-N | BZJQXIUWWLFBJS-UHFFFAOYSA-N[1] | UTCNOKCGQCXVAK-UHFFFAOYSA-N |
Experimental Protocols: General Synthesis of Arylboronic Acids
While a specific protocol for the synthesis of (5-Chloro-2-propoxypyridin-3-yl)boronic acid is not documented, a general and widely used method for the preparation of arylboronic acids from aryl halides is presented below. This protocol is based on the common practice of lithium-halogen exchange followed by quenching with a borate ester.
Reaction: Halogen-metal exchange followed by reaction with a trialkyl borate and subsequent hydrolysis.
Materials:
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Aryl halide (e.g., 3-bromo-5-chloro-2-propoxypyridine, the likely precursor)
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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n-Butyllithium (n-BuLi) or other organolithium reagent
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Triisopropyl borate or trimethyl borate
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Aqueous acid (e.g., 1 M HCl) for hydrolysis
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Organic solvent for extraction (e.g., ethyl acetate)
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Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
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Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with the aryl halide dissolved in anhydrous THF.
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Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a period of time (typically 30-60 minutes) to ensure complete lithium-halogen exchange.
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Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to slowly warm to room temperature and is stirred overnight.
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Hydrolysis: The reaction is quenched by the slow addition of aqueous acid. The mixture is stirred vigorously for 1-2 hours to hydrolyze the boronate ester to the boronic acid.
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Workup and Isolation: The aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude boronic acid.
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Purification: The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
General Synthetic Workflow for Arylboronic Acids
The following diagram illustrates a typical workflow for the synthesis of an arylboronic acid from an aryl halide precursor.
Caption: General workflow for arylboronic acid synthesis.
Signaling Pathways and Logical Relationships
There is no information available in the searched literature regarding any signaling pathways or biological interactions involving (5-Chloro-2-propoxypyridin-3-yl)boronic acid. Boronic acids as a class are known to interact with diols, which can be found in various biological molecules such as sugars and glycoproteins. This interaction is the basis for their use as sensors and in drug delivery systems. However, without specific experimental data, any discussion of signaling pathways for this particular compound would be speculative.
Conclusion
While a comprehensive technical guide on the physical properties of (5-Chloro-2-propoxypyridin-3-yl)boronic acid cannot be provided due to a lack of available data, this document offers valuable information on its structural analogs and a general synthetic protocol. Researchers interested in this compound are advised to consider the properties of the presented analogs as a starting point for their investigations and may need to undertake de novo synthesis and characterization. The provided synthetic workflow offers a standard and reliable method for the preparation of such pyridylboronic acids.
